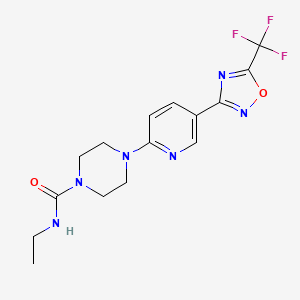

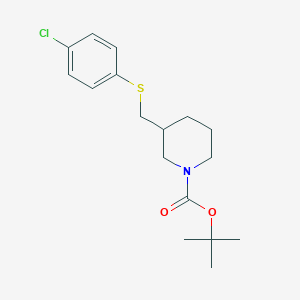

![molecular formula C13H9F3N4O2 B2801983 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034278-24-3](/img/structure/B2801983.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of triazolopyridines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide” is characterized by a triazole ring fused with a pyridine ring . The triazole ring contains two carbon and three nitrogen atoms, which are capable of binding in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

Triazolopyridines can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This makes them a precise pharmacophore with a bioactive profile .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their structural features . For instance, substituent groups at the R2 site can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .

科学的研究の応用

Antibacterial Activity

This compound, as part of the triazolo [4,3-a]pyrazine derivatives, has been synthesized and evaluated for its in vitro antibacterial activity . Some of these derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anticonvulsant Drug

Trifluoromethyl-1,2,4-triazole derivatives have been applied as an anticonvulsant drug . This suggests that the compound may also have potential anticonvulsant properties.

GlyT1 Inhibitor

These derivatives have also been used as a GlyT1 inhibitor . GlyT1 is a glycine transporter, and inhibitors of this transporter have been investigated for their potential to treat cognitive disorders, including schizophrenia.

Anti-HIV-1 Reagent

The compound has been used as an anti-HIV-1 reagent . This suggests that it could potentially be used in the treatment of HIV.

NK1-Receptor Ligand

Trifluoromethyl-1,2,4-triazole derivatives have been used as an NK1-receptor ligand . NK1 receptors are involved in pain perception, and ligands for these receptors could potentially be used in pain management.

Anticancer Activity

A derivative of the compound has exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.

作用機序

将来の方向性

The future directions in the research of triazolopyridines could involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the design and development of new target-oriented triazolopyridine-based drugs .

特性

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1-6H,7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGLGTAZLHHTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)

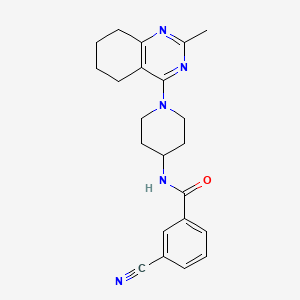

![3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2801906.png)

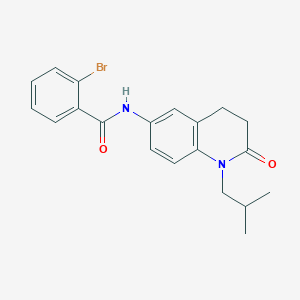

![(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine](/img/structure/B2801907.png)

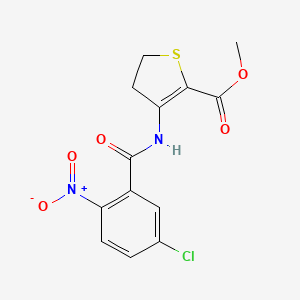

![5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2801908.png)

![N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2801910.png)

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801916.png)

![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)